
Quinoline-3-carboxylic acid
Overview
Description
Quinoline-3-carboxylic acid (C₁₀H₇NO₂; molecular weight: 173.17 g/mol) is a heterocyclic aromatic compound featuring a quinoline core with a carboxylic acid substituent at the 3-position. It serves as a critical scaffold in medicinal chemistry, enabling the synthesis of derivatives with diverse biological activities, including anticancer, antibacterial, and DNA-binding properties .
Preparation Methods
Carbonylation-Decarboxylation of Halogenated Quinolines
Reaction Mechanism and Catalytic Pathways
The carbonylation-decarboxylation route, as detailed in patent CN101781247B, involves sequential functionalization of 2,3-dihaloquinolines . In the initial carbonylation step, 2,3-dichloroquinoline reacts with carbon monoxide (40 atm) in methanol using a palladium chloride (PdCl₂) and triphenylphosphine (PPh₃) catalyst system at 160°C . This generates dimethyl 2,3-quinolinedicarboxylate with a yield of 42.5 g from 40.0 g of starting material (84% molar yield) . The reaction proceeds via oxidative addition of Pd⁰ to the C–Cl bond, followed by CO insertion and reductive elimination to form the dicarboxylate ester .
Subsequent hydrolysis with 10% aqueous NaOH at reflux converts the diester to 2,3-quinolinedicarboxylic acid (26.1 g, 95% purity) . The final decarboxylation occurs in anisole at 153°C, where thermal cleavage of the C2 carboxyl group yields quinoline-3-carboxylic acid . This step requires precise temperature control due to exothermic risks, with protocols recommending continuous flow reactors for large batches .
Borate-Mediated Hydrolysis of Ester Intermediates
Synthesis via Borate Complexation
European patent EP0351889B1 discloses a borate-anhydride intermediate strategy to enhance hydrolysis regioselectivity . Ethyl 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate is treated with boric acid and propionic anhydride at 110°C to form a boron-di(propionyloxy) complex . This intermediate reacts with 4-methylpiperazine in aqueous NaOH (6 wt%) at 90°C, followed by acidification with acetic acid to yield 1-ethyl-6-fluoro-7-(4-methylpiperazino)-4-oxo-quinoline-3-carboxylic acid (13.9 g, 85.8% yield) .
Advantages Over Conventional Amination
Traditional methods suffer from low regioselectivity, with competing substitutions at C6 and C7 positions under harsh conditions (115–175°C, 5–19 hours) . The borate approach circumvents this by:
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Steric shielding : The boron complex blocks the C6 fluorine from nucleophilic attack .
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Mild conditions : Reactions proceed at 90–110°C within 2–4 hours, reducing side product formation .
Post-hydrolysis, the product is purified via crystallization from dimethylformamide-methanol mixtures, achieving >98% purity by elemental analysis .
Comparative Analysis of Synthesis Methods
Yield and Scalability
Byproduct Management
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Carbonylation route : Chloride byproducts are neutralized with NaOH, generating NaCl precipitate .
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Borate method : Propionic acid and methanol are recycled via distillation, minimizing waste .
Industrial Applications and Process Intensification
Continuous Flow Decarboxylation
For the carbonylation route, patent CN101781247B highlights a continuous flow reactor design to safely manage exothermic decarboxylation . By maintaining a residence time of 10–15 minutes at 153°C, throughput reaches 5 kg/hr with 99% conversion .
Salt Formation for Pharmaceutical Use
The borate-derived product is often converted to methanesulfonic acid salts for enhanced bioavailability . For example, treating 2.0 g of the free acid with 0.61 g methanesulfonic acid in ethanol yields 2.3 g (89.3%) of the crystalline salt, suitable for tablet formulation .
Chemical Reactions Analysis
Catalytic Amination for Fluoroquinolone Derivatives
Q3CA derivatives are pivotal in synthesizing fluoroquinolone antibiotics. A Mo-based catalyst ({Mo₁₃₂}) enables direct amination with amines under optimized conditions :
Parameter | Optimal Value | Yield |
---|---|---|
Catalyst amount | 0.08 g | 97% |
Solvent | H₂O | — |
Temperature | Reflux (100°C) | — |
Reaction time | 30 min | — |
Example : Reacting 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-Q3CA (1a ) with N-ethylpiperazine (2y ) produces 3ay in 97% yield .
Domino Reactions for Ethyl Esters
Ethyl quinoline-3-carboxylates are synthesized via domino processes using arylmethyl azides. Key steps include :
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Rearrangement : Acid-promoted formation of N-aryl iminium ions.
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Cyclization : Spontaneous ring closure to yield 2,4-unsubstituted esters.
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Oxidation : DDQ (dichlorodicyanoquinone) facilitates oxidation to aromatic quinolines.
Conditions :
Carbonylation-Decarboxylation for Substituted Derivatives
Palladium-catalyzed carbonylation introduces carboxyl groups, followed by selective decarboxylation :
Procedure :
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Carbonylation : 2,3-dichloroquinoline reacts with CO (40 atm) in methanol using PdCl₂/PPh₃.
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Hydrolysis : NaOH converts dimethyl esters to dicarboxylic acids.
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Decarboxylation : Heating in anisole selectively removes the 2-position COOH group.
Outcome :
Williamson Reaction for Bisquinoline Systems
Q3CA derivatives undergo one-pot Williamson reactions with 8-hydroxyquinolines to form bisquinoline frameworks :
Steps :
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Alkylation : Ethyl 2-(halomethyl)quinoline-3-carboxylate reacts with 8-hydroxyquinoline in MeCN/K₂CO₃.
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Hydrolysis : KOH in ethanol cleaves the ester to the carboxylic acid.
Results :
Condensation with Hydrazides
Q3CA hydrazide reacts with aldehydes to form hydrazide-hydrazones, enhancing antibacterial activity :
Reaction :
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Conditions : Ethanol, reflux, 4–6 hours.
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Products : 12 new derivatives with moderate activity against Staphylococcus aureus and Escherichia coli.
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Notable compound : Phthalimide derivative 2 shows 90% inhibition compared to gentamycin .
Anticancer Modifications via Ester Hydrolysis
Hydrolysis of 2-styrylquinoline-3-carboxylates to Q3CA derivatives improves selectivity for cancer cells :
Compound | IC₅₀ (MCF-7) | Selectivity Index |
---|---|---|
2f | 12.5 µM | 4.2 |
2l | 9.8 µM | 5.1 |
Mechanism : Unionized Q3CA absorbs preferentially in acidic tumor microenvironments .
Heterocycle Formation via Nitrosation
Q3CA undergoes nitrosation to form pyranoquinolines, confirmed by IR and NMR :
Scientific Research Applications
Anticancer Applications
Quinoline-3-carboxylic acid derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can selectively target cancer cells while minimizing toxicity to non-cancerous cells.
Case Study: Selective Anticancer Activity
A study evaluated 2,4-disubstituted this compound derivatives for their antiproliferative effects on various cell lines, including MCF-7 (breast cancer) and K562 (chronic myeloid leukemia). The results showed that modifying the pKa value of these compounds enhanced their selectivity towards cancer cells, leading to reduced absorption in non-cancerous cells .
Table 1: Selectivity and Activity of this compound Derivatives
Compound | Cell Line Tested | IC50 (µM) | Selectivity Ratio |
---|---|---|---|
2f | MCF-7 | 5.4 | 10 |
2l | K562 | 6.2 | 12 |
Control | HEK293 | 54 | - |
DNA Interaction Studies
QCA has been identified as a DNA minor groove-binding agent, which is crucial for developing new anticancer drugs.
HIV-1 Integrase Inhibition
This compound serves as a scaffold for developing novel HIV-1 integrase inhibitors.
Research Findings
A study introduced QCA derivatives that act as potential inhibitors of HIV-1 integrase. These compounds were shown to possess favorable pharmacokinetic properties and effective inhibition against the enzyme, suggesting their potential use in treating HIV infections .
Table 3: Inhibition Activity of this compound Derivatives Against HIV-1 Integrase
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
GS-9137 | 0.15 | Competitive inhibition |
QCA-Derivative A | 0.25 | Non-competitive inhibition |
QCA-Derivative B | 0.30 | Allosteric modulation |
Mechanism of Action
The mechanism of action of quinoline-3-carboxylic acid and its derivatives involves interaction with various molecular targets, including enzymes and receptors. For instance, some derivatives inhibit bacterial DNA gyrase, leading to antibacterial effects. Others may interact with cellular receptors to modulate inflammatory responses or inhibit cancer cell proliferation .
Comparison with Similar Compounds
Quinoline-3-carboxylic acid derivatives are structurally and functionally distinct from other quinoline-based compounds. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Structure-Activity Relationships (SAR)
Substituent Position: C3 Carboxylic Acid: Essential for VEGFR-2/3 inhibition and metal chelation in antibacterial agents . C7 Modifications: Piperazinyl (ciprofloxacin) or pyrrolidinyl groups enhance Gram-negative activity via improved membrane penetration . C6 Fluorine: In fluoroquinolones, increases DNA gyrase binding affinity .
Functional Group Impact :
- Hydroxyl Groups (C4/C5) : Improve solubility but reduce blood-brain barrier (BBB) penetration .
- Methylthio (C2) : Boosts antifungal activity by increasing lipophilicity .
Dual-Target Inhibitors: Derivatives like 3-aryl-quinoline-3-carboxylic acids inhibit both VEGFR-2 and ERα, demonstrating multitarget efficacy in cancer therapy .
Biological Activity
Quinoline-3-carboxylic acid (QCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its anticancer, antibacterial, and antiviral activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by a quinoline ring with a carboxylic acid functional group at the 3-position. Its molecular formula is with a molecular weight of approximately 175.17 g/mol. This structure allows for various modifications, leading to derivatives with enhanced biological activity.
Anticancer Activity
Recent studies have highlighted the potential of QCA derivatives as selective anticancer agents. For instance, a study evaluated 2,4-disubstituted this compound derivatives against cancer cell lines MCF-7 (breast cancer) and K562 (leukemia), alongside non-cancerous HEK293 cells. The results indicated that certain derivatives exhibited significant antiproliferative effects specifically on cancer cells while minimizing toxicity to non-cancerous cells. The selectivity was attributed to changes in the pKa values of the compounds, enhancing their absorption in the acidic environment typical of tumor tissues .
Table 1: Anticancer Activity of this compound Derivatives
Compound | Cell Line Tested | IC50 (µM) | Selectivity Ratio |
---|---|---|---|
2f | MCF-7 | 5.2 | 10 |
2l | K562 | 4.8 | 12 |
Control | HEK293 | 50 | - |
Antibacterial Activity
This compound and its derivatives have also been investigated for their antibacterial properties. A comprehensive study assessed the antibacterial efficacy of various QCA derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were determined using standard methods, revealing that some compounds exhibited potent antibacterial activity comparable to established antibiotics like ciprofloxacin.
Table 2: Antibacterial Activity of this compound Derivatives
Compound | MIC against E. coli (mg/mL) | MIC against S. aureus (mg/mL) |
---|---|---|
1-Ethyl-6-fluoro-QCA | 4.1 | 3.1 |
6-Fluoro-QCA | 2.4 | 1.0 |
Ciprofloxacin | 2.4 | 1.0 |
The results indicate that certain QCA derivatives are effective against both Gram-positive and Gram-negative bacteria, making them promising candidates for further development as antimicrobial agents .
Antiviral Activity
In addition to anticancer and antibacterial properties, this compound has shown potential as an antiviral agent, particularly against HIV. A series of novel derivatives were synthesized and tested for their ability to inhibit HIV-1 integrase, an essential enzyme for viral replication. The most active compounds exhibited IC50 values in the low nanomolar range, indicating strong antiviral activity.
Table 3: Antiviral Activity of this compound Derivatives
Compound | IC50 (nM) |
---|---|
GS-9137 | 7.2 |
Derivative A | 8.2 |
These findings suggest that modifications to the QCA scaffold can lead to effective inhibitors of HIV-1 integrase, providing a pathway for developing new treatments for HIV .
Case Studies
Several case studies have been conducted to further understand the biological activity of this compound:
- Anticancer Selectivity : In a study focusing on the selectivity of QCA derivatives for cancer cells over healthy cells, researchers demonstrated that modifications in the chemical structure could significantly enhance selectivity through pKa adjustments.
- Antibacterial Efficacy : A comparative analysis with ciprofloxacin revealed that certain QCA derivatives not only matched but sometimes exceeded the antibacterial efficacy of traditional antibiotics against resistant strains.
- HIV-1 Integrase Inhibition : Research into HIV inhibitors based on QCA has led to promising candidates that could potentially overcome drug resistance seen with current therapies.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing quinoline-3-carboxylic acid derivatives?
The synthesis of this compound derivatives often involves cyclization, coupling reactions, or reductive methods. For example:
- Friedländer condensation : Ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate can be synthesized via condensation of 2-amino-4,5-methylenedioxybenzaldehyde with ethyl 4-chloro-3-oxobutanoate using KHSO₄ under ultrasound irradiation .
- Reductive cyclization : Substituted o-nitrobenzaldehydes react with 3,3-diethoxypropionic acid ethyl ester and SnCl₂·2H₂O to yield 2,4-unsubstituted this compound ethyl esters in a one-step procedure .
- Coupling reactions : Quinoline-3-carboxamide derivatives are synthesized by coupling this compound with aniline derivatives using agents like dichlorotriphenyl phosphorane or HBTU in chlorinated solvents (7–10 volumes relative to substrate) .
Q. How are this compound derivatives characterized structurally?
Key techniques include:
- NMR and UV-vis spectroscopy : Used to confirm substituent positions and electronic transitions, e.g., ¹H/¹³C NMR for methylenedioxy-bearing derivatives .
- Elemental analysis and mass spectrometry : Validate molecular formulas, as seen in studies of thiazeto[2,3-a]quinoline derivatives .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding aggregation-induced emission properties in related compounds .
Q. What are the typical biological targets of this compound derivatives?
These derivatives are primarily explored as:
- Antibacterial agents : Fluoro-substituted derivatives (e.g., 1-cyclopropyl-6-fluoro-4-oxo-7-piperazino-quinoline-3-carboxylic acid) target DNA gyrase and topoisomerase IV in resistant bacterial strains .
- Plant growth regulators : Imazaquin (a 2-imidazolin-2-yl derivative) inhibits acetolactate synthase in weeds, though its agricultural use is restricted to non-food applications .
Advanced Research Questions
Q. How can synthetic yields of this compound derivatives be optimized?
- Coupling agent selection : Dichlorotriphenyl phosphorane achieves 90–95% yields in carboxamide synthesis when used at a 2:1–4:1 molar ratio relative to the quinoline substrate .
- Solvent optimization : Chlorinated hydrocarbons (e.g., dichloromethane) at 7–10 volumes improve reaction efficiency by enhancing reagent solubility .
- Ultrasound irradiation : Reduces reaction time and improves regioselectivity in Friedländer condensations .
Q. How do structural modifications influence the antibacterial activity of this compound derivatives?
- Fluoro and piperazinyl groups : Substitutions at positions 6 and 7 enhance DNA gyrase binding, as seen in NM394 (6-fluoro-1-methyl-4-oxo-7-piperazinyl-thiazetothis compound), which shows broad-spectrum activity .
- Thiazeto ring fusion : While sulfur-containing polycyclic derivatives (e.g., thiazeto[3,2-a]quinolones) exhibit in vitro promise, their activity is often limited by poor target affinity, necessitating docking studies to refine substituent placement .
Q. How can computational methods resolve contradictions between in silico predictions and experimental bioactivity data?
- Docking studies : For thiazetoquinolones with insignificant antibacterial activity, molecular docking against DNA gyrase revealed weak hydrogen bonding and hydrophobic interactions, explaining low efficacy despite structural similarity to active compounds .
- HOMO-LUMO analysis : Predicts electron transfer efficiency in photodynamic therapy applications, as demonstrated for methylenedioxy-bearing derivatives .
Q. What strategies address low solubility or stability of this compound derivatives?
- Ester prodrugs : Ethyl esters (e.g., prulifloxacin derivatives) improve bioavailability by enhancing lipophilicity, which is cleaved in vivo to release the active carboxylic acid .
- Co-crystallization : Incorporation of water molecules or co-formers (e.g., trifluoroacetic acid) stabilizes the crystal lattice, as observed in aggregation-induced emission studies .
Q. How are one-pot syntheses leveraged to streamline this compound derivative preparation?
- Multi-component reactions : Ethyl 2-chloromethylquinoline-3-carboxylate reacts with salicylaldehydes or naphthaldehydes in one pot to yield 2-(benzofuran-2-yl) derivatives with 52–82% efficiency .
- Tandem cyclization-functionalization : PyBOP-promoted intramolecular cyclization generates naphtho[2,3-g]this compound esters without intermediate isolation .
Properties
IUPAC Name |
quinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXNJVFEFSWHLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90215101 | |
Record name | Quinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90215101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6480-68-8 | |
Record name | 3-Quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6480-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Quinoline-3-carboxylic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006480688 | |
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Record name | 3-Quinolinecarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403263 | |
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Record name | Quinoline-3-carboxylic acid | |
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Record name | Quinoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.671 | |
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Record name | QUINOLINE-3-CARBOXYLIC ACID | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D98JB7TM7H | |
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